
Diphenyl trichloroacetylamidophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl trichloroacetylamidophosphate is a chemical compound known for its unique structure and versatile applications in various fields It is characterized by the presence of diphenyl groups, a trichloroacetyl group, and an amidophosphate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl trichloroacetylamidophosphate typically involves the reaction of diphenyl phosphate with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Diphenyl phosphate+Trichloroacetyl chloride→Diphenyl trichloroacetylamidophosphate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl trichloroacetylamidophosphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trichloroacetyl group is replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form diphenyl phosphate and trichloroacetamide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis is typically carried out in aqueous acidic or basic conditions.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be used to induce oxidation and reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include substituted amidophosphates.
Hydrolysis Products: The primary products of hydrolysis are diphenyl phosphate and trichloroacetamide.
Oxidation and Reduction Products: These reactions can yield a variety of products, including oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Diphenyl trichloroacetylamidophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidates and related compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of diphenyl trichloroacetylamidophosphate involves its interaction with molecular targets through its functional groups. The trichloroacetyl group can act as an electrophile, facilitating reactions with nucleophiles. The diphenyl groups provide stability and influence the compound’s reactivity. The amidophosphate moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl trichloroacetylamidophosphate: Similar structure but with methyl groups instead of phenyl groups.
Diphenyl phosphate: Lacks the trichloroacetyl and amidophosphate groups.
Trichloroacetamide: Contains the trichloroacetyl group but lacks the phosphate moiety.
Uniqueness
Diphenyl trichloroacetylamidophosphate is unique due to the combination of its functional groups, which confer specific reactivity and stability. This makes it a valuable compound for various applications that require precise chemical behavior and interactions.
Eigenschaften
CAS-Nummer |
2533-75-7 |
|---|---|
Molekularformel |
C14H11Cl3NO4P |
Molekulargewicht |
394.6 g/mol |
IUPAC-Name |
2,2,2-trichloro-N-diphenoxyphosphorylacetamide |
InChI |
InChI=1S/C14H11Cl3NO4P/c15-14(16,17)13(19)18-23(20,21-11-7-3-1-4-8-11)22-12-9-5-2-6-10-12/h1-10H,(H,18,19,20) |
InChI-Schlüssel |
MWCDMELVLIYYFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)(NC(=O)C(Cl)(Cl)Cl)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-1-(4-pyridinyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15080754.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15080759.png)
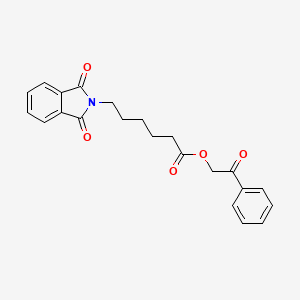
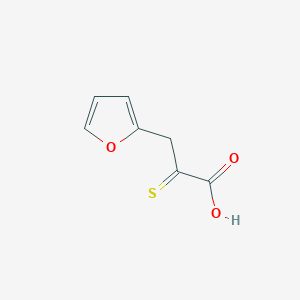
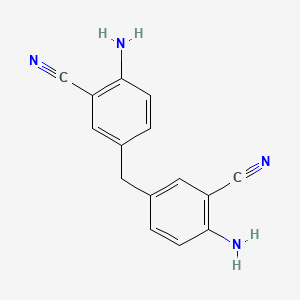
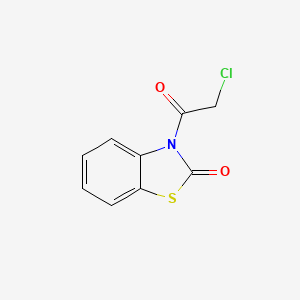
![7-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine](/img/structure/B15080805.png)

![4-Ethyl-6-[5-methyl-4-(1-methyl-1H-benzimidazol-2-YL)-1-(4-morpholinylmethyl)-1H-pyrazol-3-YL]-2-(4-morpholinylmethyl)-1,3-benzenediol](/img/structure/B15080817.png)
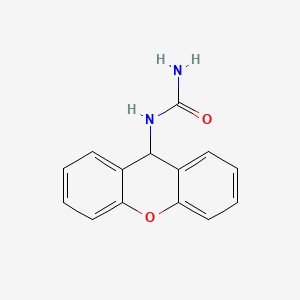
![Propyl 4-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B15080840.png)
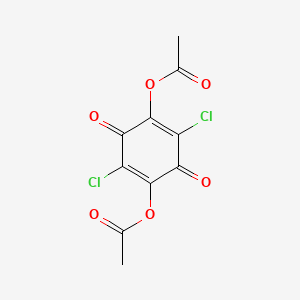
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-benzotriazol-1-yl)acetamide](/img/structure/B15080854.png)

